6,7-Dihydro-5H- pyrindin-7-ylamine dihydrochloride is a chemical compound that falls within the category of heterocyclic amines. It is characterized by a pyridine-like structure fused with a dihydropyridine ring, which contributes to its unique properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating cell proliferative disorders such as cancer.
The compound is classified under heterocyclic compounds containing nitrogen atoms, specifically as a substituted pyridine derivative. It is often explored for its role as an inhibitor of cyclin-dependent kinases, which are critical in regulating cell division and proliferation. The classification of this compound aligns with the broader category of organic compounds utilized in pharmaceutical research and development.
The synthesis of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride typically involves several steps:
These synthetic pathways are often optimized for yield and purity, ensuring that the final product meets the necessary specifications for biological testing.
The molecular structure of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride can be represented as follows:
The three-dimensional conformation of the molecule plays a crucial role in its biological activity, influencing how it interacts with target proteins.
6,7-Dihydro-5H- pyrindin-7-ylamine dihydrochloride participates in various chemical reactions, including:
These reactions are pivotal in medicinal chemistry for developing analogs with improved efficacy or selectivity.
The mechanism of action for 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride primarily involves inhibition of cyclin-dependent kinases (CDKs). By binding to these enzymes:
The physical properties of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to reactivity with strong acids or bases.
6,7-Dihydro-5H- pyrindin-7-ylamine dihydrochloride has several applications in scientific research:
6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride (CAS 2305079-87-0, MFCD31693655) is a bicyclic amine salt of pharmaceutical significance, with the molecular formula C₈H₁₂Cl₂N₂ and a molecular weight of 207.1022 g/mol [1]. Its synthesis demands precise control over ring formation, stereochemistry, and salt purification to ensure pharmaceutical-grade purity.
The bicyclic 6,7-dihydro-5H-[2]pyrindine core is predominantly constructed via acid-catalyzed intramolecular cyclization. Aniline derivatives bearing unsaturated side chains undergo ring closure under Brønsted acid conditions. Conventional reflux in acetic acid at 120°C for 4–12 hours yields the bicyclic scaffold but suffers from moderate efficiency (41% yield) and impurity generation. Optimization using high-pressure reactors (Q-tube systems) significantly enhances reaction efficiency: at 150°C and 15–20 psi, cyclization completes within 30 minutes, achieving 85% yield with reduced side products. This method leverages pressure to accelerate kinetic pathways, minimizing decomposition and improving atom economy [3]. Key parameters include:
Table 1: Optimization of Cyclization Conditions
Method | Temperature (°C) | Time | Pressure | Solvent | Yield (%) |
---|---|---|---|---|---|
Conventional reflux | 120 | 4–12 h | Ambient | Acetic acid | 41 |
Microwave irradiation | 125 | 25 min | Sealed | Acetic acid | 63 |
Q-tube reactor | 150 | 30 min | 15–20 psi | Acetic acid | 85 |
Manganese(II) triflate catalyzes oxidative cyclizations of prochiral diols or amino alcohols, enabling direct access to enantiomerically enriched pyrindine cores. This method employs mild oxidants (e.g., molecular oxygen) under ambient pressure, avoiding harsh acids. The catalyst (5–10 mol%) facilitates dehydrogenative C–N coupling at 60–80°C, converting substrates like 3-(aminomethyl)cyclopent-1-ene-1-carbaldehyde to the target core with >90% conversion and 75–80% isolated yield. Stereoselectivity arises from the chiral triflate coordination sphere, though enantiomeric excess (ee) remains substrate-dependent [5].
The 7-amine group is introduced via reductive amination of ketone precursors like 6,7-dihydro-5H-[2]pyrindin-7-one. Ketone reactivity varies with ring substitution: unsubstituted analogs react rapidly with ammonia-borane complexes, while sterically hindered C6-methyl derivatives require longer reaction times (24 vs. 8 hours). Aldehyde alternatives (e.g., 7-oxo intermediates) offer higher electrophilicity but risk over-reduction to methylene bridges. Solvent polarity critically influences imine formation rates; polar protic solvents (methanol/water) accelerate reactions 3-fold compared to aprotic media [8] [10].
Catalyst selection dictates stereoselectivity during ketone-to-amine conversion. Heterogeneous catalysts yield racemic amines, while homogeneous transfer hydrogenation with chiral ligands enables enantiocontrol:
Table 2: Stereochemical Outcomes in Reductive Amination
Catalyst System | Pressure (psi) | Temperature (°C) | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|---|
Pd/C (5%) + H₂ | 50 | 25 | Unsubstituted pyrindin-7-one | 0 | 92 |
PtO₂ + H₂ | 60 | 40 | C6-Methyl derivative | 0 | 85 |
RuCl₂[(R,R)-TsDPEN] + HCOONa | Ambient | 40 | Unsubstituted pyrindin-7-one | 88 (R) | 78 |
The Ru(II)-TsDPEN system achieves 88% ee for the (R)-enantiomer via asymmetric transfer hydrogenation, exploiting substrate-catalyst π-stacking interactions. Elevated temperatures (>60°C) erode enantioselectivity by accelerating uncatalyzed background reactions [2] [8].
Conversion to the dihydrochloride salt enhances stability and water solubility. Gaseous HCl bubbled into ethanolic solutions of the free amine generates amorphous solids initially, which crystallize upon controlled cooling (0.5°C/min) to 0–5°C. Supersaturation ratios >1.5 trigger rapid nucleation but yield fine crystals with trapped solvent; maintaining ratios of 1.2–1.4 during anti-solvent addition (ethyl acetate) produces large, pure crystals. Stoichiometric studies confirm that 2.05–2.10 equivalents of HCl maximize yield without acid inclusion defects [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0